![molecular formula C19H15NO2S2 B5466002 phenyl N-(phenylsulfonyl)benzenecarbimidothioate](/img/structure/B5466002.png)
phenyl N-(phenylsulfonyl)benzenecarbimidothioate
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Description
Phenyl N-(phenylsulfonyl)benzenecarbimidothioate is a chemical compound with the linear formula C18H15NO4S2 . It has a molecular weight of 373.453 . It is a part of the family of compounds known as N-acyl-α-amino acids and N-acyl-α-amino ketones .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in the literature . The synthesis involves the use of N-acyl-α-amino acids and N-acyl-α-amino ketones . The sulfonylurea linker in these compounds can tolerate chemical modifications .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C18H15NO4S2 . The structure of this compound and similar compounds has been confirmed using various spectral data and elemental analysis .Chemical Reactions Analysis
This compound and similar compounds have been studied for their chemical reactions . A gas-phase benzyl anion transfer via intramolecular aromatic nucleophilic substitution (SNAr) has been reported during the course of tandem mass spectrometry of deprotonated N-(phenylsulfonyl)-benzeneacetamide .Future Directions
The future directions for the study of phenyl N-(phenylsulfonyl)benzenecarbimidothioate and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . There is also potential for further optimization of these compounds for obtaining better novel antimicrobial agents by the introduction of various substituents on the phenyl moiety at position 5 of the 1,3-oxazole nucleus .
properties
IUPAC Name |
phenyl (E)-N-(benzenesulfonyl)benzenecarboximidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S2/c21-24(22,18-14-8-3-9-15-18)20-19(16-10-4-1-5-11-16)23-17-12-6-2-7-13-17/h1-15H/b20-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXQKDHOBOVGDE-FMQUCBEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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